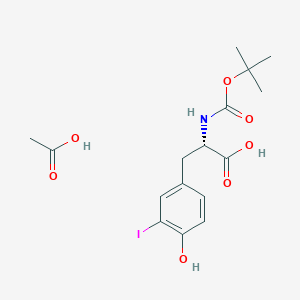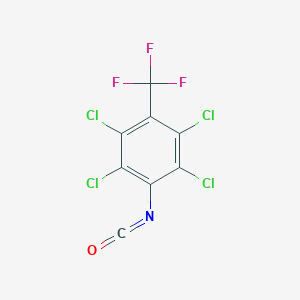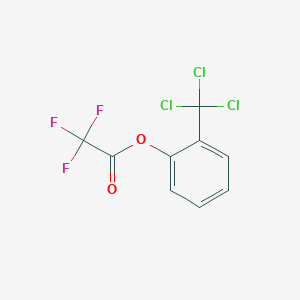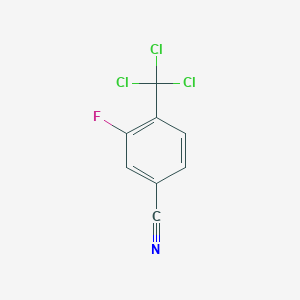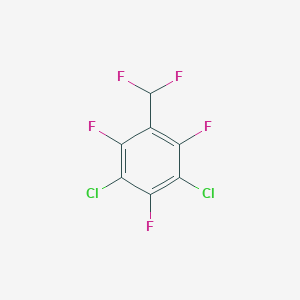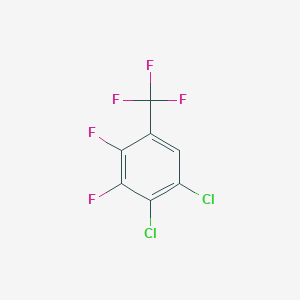![molecular formula C7H4Cl2F2S B6313540 4-[(Chlorodifluoromethyl)thio]-chlorobenzene, 97% CAS No. 1301739-89-8](/img/structure/B6313540.png)
4-[(Chlorodifluoromethyl)thio]-chlorobenzene, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Chlorodifluoromethyl)thio]-chlorobenzene, referred to as 4-CDFCB, is a fluorinated organic compound with a wide range of applications in scientific research. It is a colorless liquid with a boiling point of 149.7°C and a melting point of -70°C. 4-CDFCB is used as a reagent in organic synthesis and as a catalyst in various reactions, and is also used in the preparation of a variety of compounds.
Applications De Recherche Scientifique
4-CDFCB is used in a variety of scientific research applications, including organic synthesis, catalysis, and drug discovery. It is used as a reagent in organic synthesis, as a catalyst in various reactions, and as a starting material for the preparation of a variety of compounds. It is also used in the synthesis of pharmaceuticals, such as antibiotics and antiviral agents. In addition, it is used in the synthesis of polymers and other materials, and in the synthesis of a variety of other compounds.
Mécanisme D'action
The mechanism of action of 4-CDFCB is not fully understood. It is believed to act as a Lewis acid, which is a type of molecule that can donate electrons to other molecules. It is also believed to act as a catalyst in various reactions, and to play a role in the formation of various organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CDFCB are not fully understood. It is believed to have some toxic effects, and is classified as a hazardous substance by the United States Environmental Protection Agency. However, it is not believed to be carcinogenic, mutagenic, or teratogenic.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-CDFCB in laboratory experiments include its low cost, its availability in a wide range of concentrations, and its relatively low toxicity. Its low toxicity makes it a safe reagent to use in laboratory experiments. However, it is a hazardous substance and should be handled with care. It is also flammable, and should be stored in a cool, dry place, away from sources of ignition.
Orientations Futures
There are a variety of potential future directions for research involving 4-CDFCB. These include further study of its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery. In addition, further research could be conducted into its use in the synthesis of polymers and other materials, its use as a catalyst in various reactions, and its potential uses in the preparation of a variety of compounds.
Méthodes De Synthèse
4-CDFCB can be synthesized by the reaction of chlorodifluoromethylthiobenzene and chlorine gas. The reaction is carried out in an inert atmosphere such as nitrogen or argon, at a temperature of 0-20°C, and the reaction time is typically 2-3 hours. The reaction is typically carried out in a solvent such as toluene, dichloromethane, or acetonitrile.
Propriétés
IUPAC Name |
1-chloro-4-[chloro(difluoro)methyl]sulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F2S/c8-5-1-3-6(4-2-5)12-7(9,10)11/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSZFCAXOVHBPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC(F)(F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Chlorodifluoromethyl)thio]-chlorobenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Succinimidyl-PEG(4)-[PEG(8)-OMe]3](/img/structure/B6313491.png)
![Amino-PEG(4)-[PEG(4)-OMe]3](/img/structure/B6313493.png)


